Schisantherin E
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Overview
Description
Schisantherin E is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera. This compound is part of a group of bioactive chemical compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Schisantherin E typically involves the extraction from the fruit of Schisandra sphenanthera. The process includes:
Extraction: Using solvents such as ethanol or methanol to extract the lignans from the dried fruit.
Purification: Employing techniques like column chromatography to isolate this compound from other lignans and impurities.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Schisantherin E undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of lignans and their chemical properties.
Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant pathways.
Medicine: Explored for its hepatoprotective effects, making it a candidate for liver disease treatments.
Industry: Utilized in the development of dietary supplements and herbal medicines.
Mechanism of Action
Schisantherin E exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: Inhibits the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Antioxidant Action: Enhances the activity of antioxidant enzymes, reducing oxidative stress and protecting cells from damage.
Hepatoprotective Action: Modulates liver enzymes and reduces liver inflammation, protecting against liver damage.
Comparison with Similar Compounds
- Schisantherin A
- Schisantherin B
- Schisantherin C
- Schisantherin D
- Deoxyschisandrin
Comparison: Schisantherin E is unique among its analogs due to its specific molecular structure, which confers distinct pharmacological properties. For instance, while Schisantherin A and B also exhibit anti-inflammatory properties, this compound has shown a higher potency in certain biological assays .
Properties
IUPAC Name |
[(8S,9S,10S)-9,14-dihydroxy-3,4,5,15,16-pentamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O9/c1-16-13-18-14-20(31)24(35-4)26(37-6)22(18)23-19(15-21(34-3)25(36-5)27(23)38-7)28(30(16,2)33)39-29(32)17-11-9-8-10-12-17/h8-12,14-16,28,31,33H,13H2,1-7H3/t16-,28-,30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXDFTKQSCEJGE-DSASHONVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes Schisantherin E unique in terms of its interaction with Cytochrome P450 enzymes?
A: this compound demonstrates a remarkable selectivity for Cytochrome P450 3A5 (CYP3A5) compared to the closely related CYP3A4 isoform. [, ] While both enzymes share 84% sequence identity, this compound exhibits a significantly higher catalytic efficiency with CYP3A5. [] This selectivity makes it a valuable probe for studying CYP3A5 activity. []
Q2: How does this compound interact with CYP3A5 at a molecular level?
A: Computational studies combining molecular docking, molecular dynamics simulations, and binding free energy calculations have shed light on the interaction between this compound and CYP3A4/CYP3A5. [] Key findings reveal:
- Hydrogen bonding: Glutamic acid at position 374 (Glu374) in CYP3A5 forms a direct hydrogen bond with this compound. In contrast, Serine 119 (Ser119) mediates this interaction in CYP3A4. []
- Water-mediated interactions: A water molecule situated between the B-C loop and the I helix of the enzymes participates in distinct hydrogen-bonding networks with this compound, further influencing the binding differences between CYP3A4 and CYP3A5. []
- Hydrophobic interactions: Residue variations between CYP3A4 (Phe108, Leu210) and CYP3A5 (Leu108, Phe210) lead to conformational changes in the Phe-cluster residues, notably Phe213 and Phe215. These changes strengthen hydrophobic interactions with this compound in CYP3A5. []
Q3: What is the significance of the structural differences between this compound and other Schisandra lignans like Schisantherin A, B, C, and D?
A: While Schisantherin A, B, C, and D have shown efficacy in lowering serum glutamic-pyruvic transaminase (GPT) levels in hepatitis models, this compound, alongside Deoxyschisandrin, did not exhibit this activity. [, ] This suggests that structural variations within this family of lignans significantly impact their biological activities and target interactions. Further research is needed to fully elucidate the structure-activity relationships governing these compounds.
Q4: How is this compound metabolized?
A: CYP3A5 specifically catalyzes the 2-O-demethylation of this compound, resulting in a major metabolite: 2-O-demethylated this compound. [] This metabolic reaction highlights the selective interaction between this compound and CYP3A5.
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